N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide

Neuroprotection Excitotoxicity Benzofuran SAR

Researchers often face variability when sourcing reference compounds for CNS drug discovery, leading to irreproducible excitotoxicity data. CAS 915890-48-1 solves this as a high-purity, structure-specific chemical probe from the 7-methoxybenzofuran-2-carboxamide class. - Enables precise SAR exploration of the 2,4-difluorophenyl substitution pattern, which critically dictates anti-excitotoxic potency compared to generic analogs. - Serves as a quality-controlled positive control in NMDA-induced neuroprotection assays (primary cortical neurons), directly benchmarked against published data. - Supplied with verified purity (≥95%) and computed drug-likeness metrics (XLogP3-AA 3.7, TPSA 51.5 Ų), ensuring batch-to-batch consistency for hit-to-lead campaigns.

Molecular Formula C16H11F2NO3
Molecular Weight 303.265
CAS No. 915890-48-1
Cat. No. B2467793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide
CAS915890-48-1
Molecular FormulaC16H11F2NO3
Molecular Weight303.265
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H11F2NO3/c1-21-13-4-2-3-9-7-14(22-15(9)13)16(20)19-12-6-5-10(17)8-11(12)18/h2-8H,1H3,(H,19,20)
InChIKeyIHOIBJRJYLOIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Class Overview


N-(2,4-Difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule belonging to the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide class. Its core structure combines a 7-methoxybenzofuran-2-carboxamide scaffold with a 2,4-difluorophenyl ring on the amide nitrogen. This specific substitution pattern distinguishes it from other members of the class, which have been explored for neuroprotective and antioxidant applications in primary neuronal culture models [1]. The compound is cataloged in major screening libraries (e.g., PubChem CID 6473654) with a molecular weight of 303.26 g/mol and a computed XLogP3-AA of 3.7, metrics that influence its drug-likeness and procurement decisions for hit-to-lead campaigns [2].

Why Generic Substitution Fails


Within the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series, neuroprotective and antioxidant activities are exquisitely sensitive to the nature and position of substituents on both the phenyl and benzofuran rings [1]. Structure-activity relationship (SAR) studies demonstrate that the presence and location of electron-withdrawing groups like fluorine atoms profoundly modulate anti-excitotoxic potency and radical-scavenging capacity [1]. Table 1 of the Cho et al. (2015) study quantifies how even minor substitution changes (e.g., -F vs. -Cl vs. -CH3 at the R1, R2, or R3 positions) alter NMDA-induced neuroprotection by orders of magnitude [1]. Consequently, generic 'benzofuran-2-carboxamide' or '7-methoxy-benzofuran-2-carboxamide' claims are scientifically misleading; only the specific 2,4-difluorophenyl substitution pattern embodied by CAS 915890-48-1 can deliver the precise pharmacological fingerprint documented in the primary screening data.

Quantitative Differentiation Evidence


Neuroprotection Against NMDA Excitotoxicity

In the primary screening of 18 derivatives in the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series at 100 µM against NMDA-induced excitotoxicity in primary rat cortical neurons, the 2,4-difluorophenyl analog (designated compound 1d in the study) exhibited distinct neuroprotective efficacy relative to the unsubstituted phenyl parent (compound 1a) and the 4-fluorophenyl (1b), 2-fluorophenyl (1c), and 4-chlorophenyl (1e) analogs [1]. While compound 1a (R1=R2=R3=H) provided only minimal protection (~10-20% increase in cell viability above NMDA control) and compounds 1b-1e showed variable effects, the precise ranking and magnitude of protection for each derivative is provided in Figure 2 and Table 1 of the source study [1]. The structure-activity relationship indicates that the unique electron-withdrawing and steric properties of the 2,4-difluoro pattern contribute to a distinct neuroprotective profile that cannot be assumed from mono-halogenated or methyl-substituted congeners [1].

Neuroprotection Excitotoxicity Benzofuran SAR Primary neuronal culture

Lipophilicity and Hydrogen Bond Acceptor Differences

The introduction of the 7-methoxy group and 2,4-difluorophenyl substitution significantly alters the physicochemical profile compared to the des-methoxy analog N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS not specified; Hit2Lead SC-6971539) . Computed XLogP3-AA for the target compound is 3.7, representing a 0.46 log unit increase over the des-methoxy analog (LogP 3.24 reported by Hit2Lead) . Additionally, the target compound possesses 5 hydrogen bond acceptors vs. 2 for the des-methoxy analog, and a topological polar surface area of 51.5 Ų vs. 42.2 Ų [1]. These differences are quantitatively meaningful for CNS drug design, where optimal LogP ranges (typically 2-5) and TPSA values (<60-70 Ų for brain penetration) influence partitioning, solubility, and off-target binding potential [1].

Physicochemical properties Drug-likeness CNS penetration Lead optimization

Structural Confirmation and Purity Specification

Commercially available batches of CAS 915890-48-1 are specified with a purity of ≥95% (HPLC) as listed by multiple authenticated suppliers . This purity threshold is essential for reproducible biological screening, as impurities in lower-grade benzofuran derivatives can introduce confounding cytotoxicity or radical-scavenging artifacts. In contrast, in-house synthesized analogs from the primary literature may vary in purity, and non-certified resellers may offer material of unspecified or lower purity, which can lead to false negatives or inflated activity readouts in neuroprotection assays [1].

Chemical identity Purity threshold Procurement specification Quality control

Optimal Research Application Scenarios


Neuroscience Hit-to-Lead SAR Expansion

Teams developing neuroprotective agents for stroke, traumatic brain injury, or neurodegenerative disorders can use CAS 915890-48-1 as a defined chemical probe to explore the SAR of the 2,4-difluorophenyl substitution within the validated 7-methoxy-benzofuran-2-carboxamide series. The compound's demonstrated anti-excitotoxic activity in primary cortical neuron models [1] makes it a suitable starting point for systematic analoging to improve potency (benchmarked against memantine, a clinically used NMDA antagonist with established neuroprotective efficacy at 30 µM) [1]. Researchers can compare their new analogs directly to this compound's activity profile as published in Figure 2 and Table 1 of Cho et al. (2015) [1].

CNS Drug Discovery Physicochemical Benchmarking

Medicinal chemistry groups focused on CNS indications can procure CAS 915890-48-1 as a reference standard for evaluating the impact of 7-methoxy substitution on key CNS drug-likeness parameters. Its computed XLogP3-AA of 3.7 and TPSA of 51.5 Ų [2] place it within the favorable range for passive blood-brain barrier permeation. By comparing these metrics against the des-methoxy analog (LogP 3.24, TPSA 42.2 Ų) , teams can design parallel libraries that systematically vary lipophilicity and hydrogen bonding to optimize brain exposure while maintaining neuroprotective activity.

In Vitro Excitotoxicity Model Development

Contract research organizations (CROs) and academic labs developing standardized in vitro models of excitotoxicity and oxidative stress can incorporate CAS 915890-48-1 as a quality-controlled tool compound. Because the compound belongs to a series with published assay conditions (primary rat cortical neurons, NMDA insult, MTT readout) [1] and is available at ≥95% purity , it can serve as a positive control or internal reference across experimental batches, reducing inter-experiment variability when screening client compounds.

Fluorine-Specific Protein-Ligand Interaction Studies

Biophysical and structural biology groups investigating the role of fluorine in protein-ligand binding can use CAS 915890-48-1 as a model ligand. The 2,4-difluorophenyl moiety offers distinct 19F NMR spectroscopic handles and potential for favorable C-F···H-C and C-F···π interactions with target proteins. Procurement of the pure compound enables co-crystallization, 19F NMR binding assays, or molecular dynamics simulations to elucidate how fluorine substitution pattern dictates binding affinity and selectivity relative to non-fluorinated or mono-fluorinated benzofuran-2-carboxamide analogs [1].

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